molecular formula C10H7BrClN B049880 6-Bromo-2-chloro-3-methylquinoline CAS No. 113092-96-9

6-Bromo-2-chloro-3-methylquinoline

Cat. No.: B049880
CAS No.: 113092-96-9
M. Wt: 256.52 g/mol
InChI Key: VKGSTGZYRFTWNA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Methodology : A study focused on the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material, exploring its synthesis via a two-step process involving the Knorr reaction. This method yielded a 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).

  • Regiochemistry in Nucleophilic Substitution Reactions : Research on the regiochemistry of nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines was conducted, highlighting the efficiency and simplicity of synthetic routes for key intermediates (Choi & Chi, 2004).

  • Fluorescent Probes for Biological Applications : A study developed fluorescent probes by quaternising 6-methylquinoline with various halogens. These probes showed potential for chloride determination in biological systems due to their high sensitivity to chloride ions (Geddes et al., 2001).

  • Phase Transfer Catalysis Conditions : Research on selective and efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions was conducted, demonstrating a method to prepare various 1-alkyl-4-chloro-6-methylquinolin-2(1H)-ones (Anonymous, 2014).

  • Synthesis of PI3K/mTOR Inhibitors : Another study reported the synthesis of an important intermediate in PI3K/mTOR inhibitors from 6-bromoquinolin-4-ol, demonstrating the compound's role in the development of quinoline inhibitors (Lei et al., 2015).

  • Antimicrobial and Antimalarial Agents : The design and synthesis of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were explored for their potential as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

  • Hypotensive Agents : A study synthesized compounds with potential as hypotensive agents, including 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones (Kumar et al., 2003).

  • Crystal Structures : Research on the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids was conducted, providing insights into the molecular interactions in these systems (Gotoh & Ishida, 2020).

Safety and Hazards

6-Bromo-2-chloro-3-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard classifications . It is advised to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs . It should be used in a well-ventilated area .

Future Directions

Quinoline derivatives, including 6-Bromo-2-chloro-3-methylquinoline, have potential applications in various fields due to their wide range of biological activities . They are utilized in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

6-bromo-2-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGSTGZYRFTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550813
Record name 6-Bromo-2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113092-96-9
Record name 6-Bromo-2-chloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloro-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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